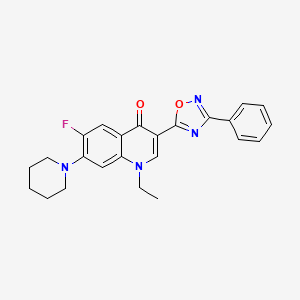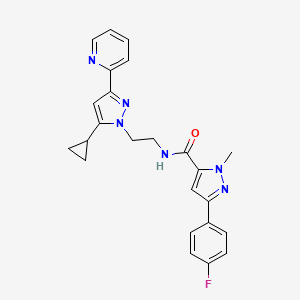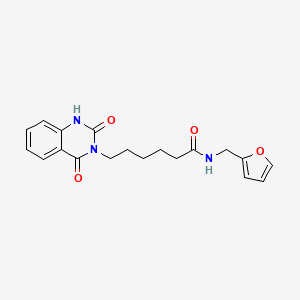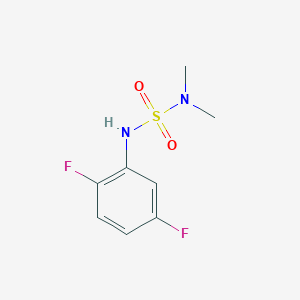![molecular formula C7H12N2O B2748478 4,8-Diazaspiro[2.6]nonan-9-one CAS No. 2138014-33-0](/img/structure/B2748478.png)
4,8-Diazaspiro[2.6]nonan-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Diazaspiro[2.6]nonan-9-one is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . For instance, a series of differently substituted 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes have been synthesized . Another study describes the synthesis and crystal structure analysis of N-acetyl-2,4-[diphenyl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4’-acetyl-2’-(acetylamino)-4’,9-dihydro-[1’,3’,4’]-thiadiazole .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using 1D NMR and single crystal x-ray diffraction analysis . Non-covalent interactions in the molecule were identified by Hirshfeld surface (d norm contacts and 2D fingerprint plot) analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 140.18 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Antihypertensive Activity
A study on the synthesis and antihypertensive activity of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones revealed the preparation of forty-three new compounds for screening as antihypertensive agents. These compounds were designed as mixed alpha- and beta-adrenergic receptor blockers, demonstrating significant blood pressure lowering effects but predominantly acting as alpha-adrenergic blockers without beta-adrenergic blocking activity. This research highlights the potential of these compounds in antihypertensive therapy (Caroon et al., 1981).
Antimycobacterial Agents
Another research focused on the synthesis and biological evaluation of 4-thiazolidinone derivatives as potential antimycobacterial agents. It was found that a series of 1-thia-4-azaspiro(4.n)alkan-3-ones demonstrated significant activity against mycobacteria, with some compounds showing more than 90% inhibition, highlighting their potential as antimycobacterial agents (Srivastava et al., 2005).
Muscarinic Agents
Research into N-substituted-3-[1-alkyl(aryl)-4-piperidyl]azetidin-2-ones, structurally related to 2,7-diazaspiro[3.5]nonan-1-ones, explored their activity as muscarinic agents. However, these compounds were found to be devoid of significant cholinergic properties, indicating the complexity of achieving desired biological activities through structural modifications (Cignarella et al., 1993).
Prolyl Hydroxylase Domain-Containing Protein 2 (PHD2) Inhibitors
A novel complex crystal structure of PHD2 with its inhibitor, a 2,8-diazaspiro[4.5]decan-1-one analogue, was discovered, providing insights into the enzyme-inhibitor interaction. This research opens up new avenues for the design of PHD2 inhibitors with potential therapeutic applications (Deng et al., 2013).
T-Type Calcium Channel Antagonists
A study hypothesized that appropriately substituted 2,8-diazaspiro[4.5]decan-1-ones could serve as potent T-type calcium channel inhibitors, with potential implications for the treatment of conditions associated with these channels. This research underscores the utility of these compounds in targeting calcium channels (Fritch & Krajewski, 2010).
Propiedades
IUPAC Name |
4,8-diazaspiro[2.6]nonan-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-7(2-3-7)9-5-1-4-8-6/h9H,1-5H2,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCOYDXESPMHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2(CC2)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide](/img/structure/B2748396.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2748398.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide](/img/structure/B2748399.png)
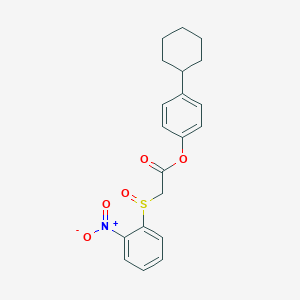
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2748403.png)
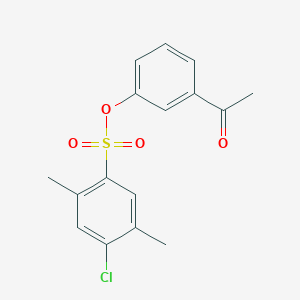
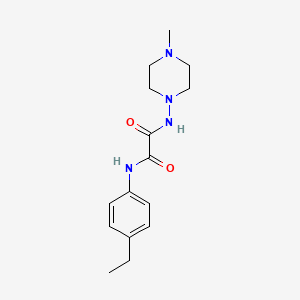


![(E)-2-cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2748410.png)
